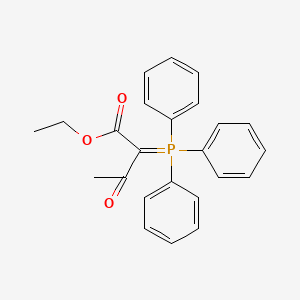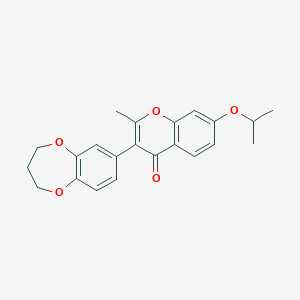
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate is an organophosphorus compound known for its versatility in organic synthesis. It is a phosphonium ylide, which is a type of compound that contains a positively charged phosphorus atom bonded to a carbon atom with a negative charge. This compound is often used in Wittig reactions, which are essential for forming carbon-carbon double bonds in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate can be synthesized through the reaction of triphenylphosphine with ethyl acetoacetate. The reaction typically involves the following steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with ethyl acetoacetate to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to form the ylide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate undergoes various types of chemical reactions, including:
Wittig Reactions: Used to form alkenes by reacting with aldehydes or ketones.
Michael Addition: Involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Cyclization Reactions: Can be used to form cyclic compounds such as cyclopentanones and pyranones
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, glyoxals, and oxazolones.
Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often under inert atmosphere conditions to prevent oxidation
Major Products
Alkenes: Formed through Wittig reactions.
Cyclopentanones and Pyranones: Formed through cyclization reactions
Applications De Recherche Scientifique
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate has a wide range of applications in scientific research:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of bioactive compounds with potential therapeutic applications.
Material Science: Utilized in the preparation of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate primarily involves its role as a nucleophile in Wittig reactions. The ylide attacks the carbonyl carbon of aldehydes or ketones, leading to the formation of a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-ethoxy-4-(triphenylphosphoranylidene)-2-butenoate: Similar in structure but contains an additional ethoxy group.
4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester: Another phosphonium ylide with similar reactivity
Uniqueness
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate is unique due to its high reactivity and versatility in forming various carbon-carbon bonds. Its ability to participate in multiple types of reactions makes it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
1474-92-6 |
|---|---|
Formule moléculaire |
C24H23O3P |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
ethyl 3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate |
InChI |
InChI=1S/C24H23O3P/c1-3-27-24(26)23(19(2)25)28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 |
Clé InChI |
VYUXEJJDPPUFRH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B11990012.png)
![1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B11990025.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990030.png)

![2-Benzyl-1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11990040.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990046.png)
![Butyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990047.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990059.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990076.png)
![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11990082.png)
![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate](/img/structure/B11990084.png)
![2-P-Tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11990086.png)
